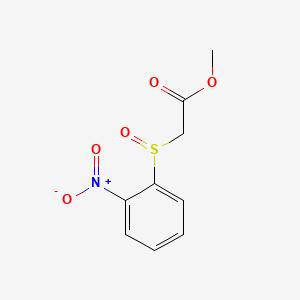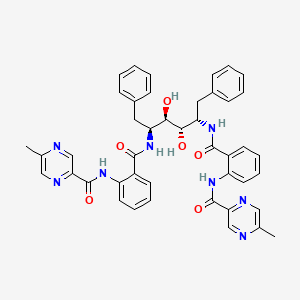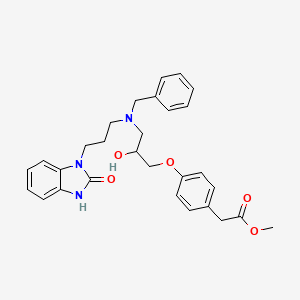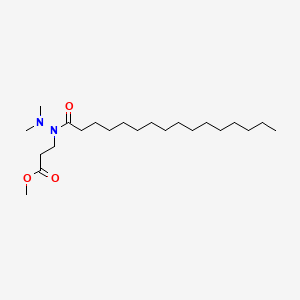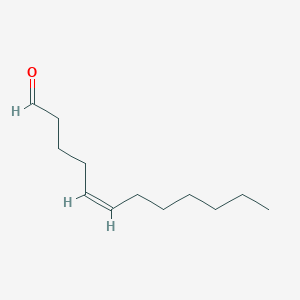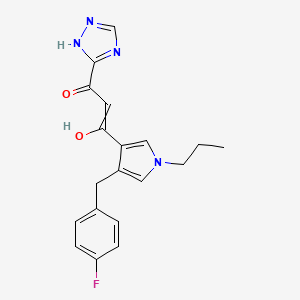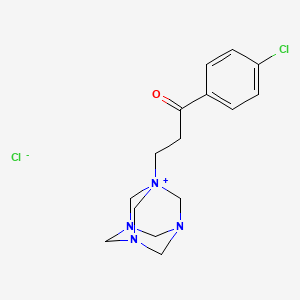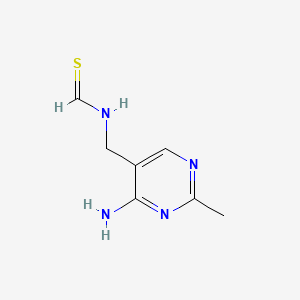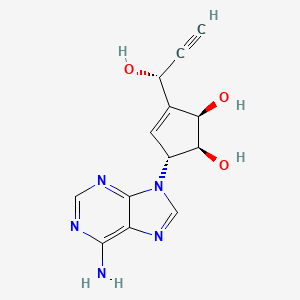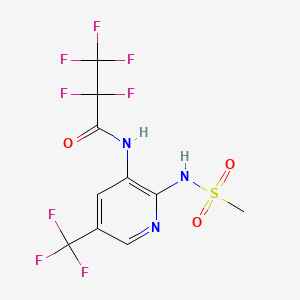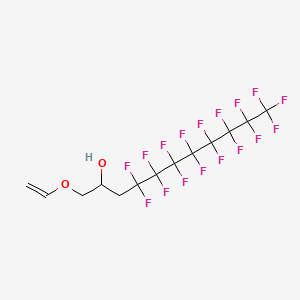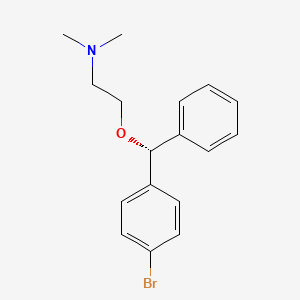
Ethanamine, 2-((R)-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a bromophenyl group and a phenylmethoxy group attached to the ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, phenylmethanol, and dimethylamine.
Formation of Intermediate: The first step involves the reaction of 4-bromobenzaldehyde with phenylmethanol in the presence of a suitable catalyst to form the intermediate 4-bromophenylmethanol.
Amination Reaction: The intermediate is then subjected to an amination reaction with dimethylamine under controlled conditions to yield the final product, Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl-.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for higher yields and purity. The use of advanced catalysts and reaction conditions ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the removal of the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with the bromine atom removed or replaced.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its effects and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- Ethanamine, 2-methoxy-
- Ethanamine, 2-phenyl-
- Ethanamine, 2-(4-bromophenyl)-
Comparison: Ethanamine, 2-(®-(4-bromophenyl)phenylmethoxy)-N,N-dimethyl- is unique due to the presence of both a bromophenyl group and a phenylmethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
189298-43-9 |
|---|---|
Formule moléculaire |
C17H20BrNO |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2-[(R)-(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3/t17-/m1/s1 |
Clé InChI |
NUNIWXHYABYXKF-QGZVFWFLSA-N |
SMILES isomérique |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=C(C=C2)Br |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




